N-(3-Methyltriazol-4-YL)-4-nitro-benzenesulfonamide
Description
N-(3-Methyltriazol-4-YL)-4-nitro-benzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core linked to a 3-methyl-1,2,4-triazole moiety. This compound combines the electron-withdrawing nitro group, which enhances electrophilicity and stability, with the triazole ring, a heterocyclic structure known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability. While direct structural data for this compound are absent in the provided evidence, analogous sulfonamide derivatives (e.g., N-(quinoline-8-yl)-4-nitro-benzenesulfonamide) have been studied using X-ray crystallography and spectroscopic methods (IR, NMR), suggesting similar analytical approaches apply.
Properties
CAS No. |
57241-16-4 |
|---|---|
Molecular Formula |
C9H9N5O4S |
Molecular Weight |
283.27 g/mol |
IUPAC Name |
N-(3-methyltriazol-4-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H9N5O4S/c1-13-9(6-10-12-13)11-19(17,18)8-4-2-7(3-5-8)14(15)16/h2-6,11H,1H3 |
InChI Key |
IRFINVDNJCFRIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related sulfonamides (Table 1):
Key Observations :
- Triazole vs. Heterocyclic Moieties: The 3-methyltriazole group in the target compound may confer distinct electronic and steric properties compared to quinoline or pyrimidine derivatives. Triazoles often enhance bioavailability and binding affinity in drug design, though specific data for this compound are lacking.
Spectroscopic and Crystallographic Data
- IR/NMR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorptions (~1520–1340 cm⁻¹) are consistent across analogues. The triazole C-H and N-H signals would differ from quinoline or pyridine protons in NMR.
Computational and Physicochemical Properties
- LogP/Solubility: The nitro group reduces hydrophobicity compared to methyl or chloro substituents. The triazole ring may increase water solubility relative to quinoline derivatives.
- Thermodynamic Properties : Analogues like N-(3-Bromo-4-hydroxy-phenyl)-4-nitro-benzenesulfonamide have calculated gas-phase heat capacities (Cp,gas) of ~978 J/mol·K, suggesting similar stability for the target compound.
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